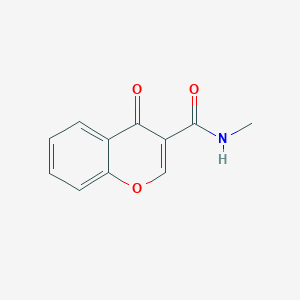

N-Methyl-4-oxo-4H-chromene-3-carboxamide

Description

Contextual Significance of Chromone-3-carboxamides as Privileged Pharmacophores

The chromone (B188151) (also known as 4H-1-benzopyran-4-one) scaffold is a prominent heterocyclic compound that has been identified as a "privileged structure" in the field of drug discovery. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a versatile template for developing novel therapeutic agents. nih.gov The chromone moiety is a key component in numerous biologically active substances, both of natural and synthetic origin. nih.gov

Within this class, chromone-3-carboxamides have attracted considerable scientific attention. The strategic placement of the carboxamide group at the C-3 position of the chromone nucleus is crucial for biological activity. Research has consistently shown that 3-substituted chromone derivatives exhibit potent inhibitory activity against various enzymes, whereas the corresponding 2-substituted isomers are often inactive. nih.gov

The versatility of the chromone-3-carboxamide scaffold is demonstrated by its association with a wide array of pharmacological activities, including:

Monoamine Oxidase (MAO) Inhibition: A significant body of research has focused on chromone-3-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govacs.org MAO-B is a key enzyme in the metabolic pathways of neurotransmitters, and its inhibition is a major strategy in the treatment of neurodegenerative disorders. Studies have highlighted that the chromone-3-carboxamide structure is a promising pharmacophore for developing reversible and selective MAO-B inhibitors. acs.orgcore.ac.uk

Calpain Inhibition: Certain chromone carboxamides have been investigated as inhibitors of calpains, a family of cysteine proteases. elsevierpure.com The over-activation of calpains is linked to various pathological conditions, and developing selective inhibitors is a significant therapeutic goal. elsevierpure.com

Anticancer and Anti-inflammatory Properties: The chromone nucleus is associated with a wide range of biological effects, including antitumor, anti-inflammatory, antiviral, and antioxidant properties. semanticscholar.orgresearchgate.net The synthesis of novel chromone-3-carboxamide analogs is an active area of research to find lead compounds for treating these conditions. semanticscholar.orgresearchgate.net

The ability of the chromone-3-carboxamide core to be chemically modified allows for the fine-tuning of its pharmacological profile, making it a truly privileged scaffold in modern medicinal chemistry. researchgate.net

Overview of Academic Research Trajectory for N-Methyl-4-oxo-4H-chromene-3-carboxamide and Related Analogs

The academic research concerning this compound is best understood as part of the broader exploration of the chromone-3-carboxamide chemical space. While specific studies focusing exclusively on the N-methyl analog are not extensively detailed in the literature, the synthesis and evaluation of its close structural relatives, particularly its N,N-dimethyl counterpart, are well-documented.

The primary synthetic route to this class of compounds involves a multi-step process, which is a cornerstone of research in this area. semanticscholar.orgresearchgate.net The general strategy is as follows:

Vilsmeier-Haack Formylation: The synthesis typically begins with a substituted 2-hydroxyacetophenone (B1195853), which undergoes a Vilsmeier-Haack reaction to produce a chromone-3-carbaldehyde (3-formylchromone). semanticscholar.orgresearchgate.net

Oxidation: The resulting aldehyde is then oxidized to the corresponding chromone-3-carboxylic acid. semanticscholar.orgresearchgate.net This intermediate is a critical precursor for the final amidation step.

Amidation: The chromone-3-carboxylic acid is activated, often by converting it to an acid chloride using an agent like thionyl chloride. This activated intermediate is then reacted with a primary or secondary amine to yield the final chromone-3-carboxamide. semanticscholar.org

To synthesize this compound, the final step would involve reacting the 4-oxo-4H-chromene-3-carbonyl chloride with methylamine. The synthesis of the closely related N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide, using dimethylamine (B145610) in the final step, has been explicitly described. semanticscholar.org

The research trajectory for these analogs primarily revolves around structure-activity relationship (SAR) studies. Scientists synthesize libraries of these compounds by varying the substituents on both the chromone ring and the amide nitrogen to investigate how these changes affect biological activity. For instance, in the context of MAO-B inhibition, research has explored how different substituents on an N-phenyl ring modulate the inhibitory potency and selectivity. nih.govcore.ac.uk Similarly, other studies have synthesized and evaluated chromone-3-carboxamides for anti-inflammatory, antitrypanosomal, and cytotoxic properties. semanticscholar.org

Research Data on Chromone-3-Carboxamides

The following tables provide an interactive look at the data related to the synthesis and biological activity of this class of compounds.

Table 1: Biological Activity of Representative Chromone-3-Carboxamide Analogs

Table 2: Generalized Synthesis of Chromone-3-Carboxamides

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-methyl-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C11H9NO3/c1-12-11(14)8-6-15-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,14) |

InChI Key |

IPSFYEBQURUSRE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 4 Oxo 4h Chromene 3 Carboxamide and Its Derivatives

Conventional Chemical Synthesis Routes

Conventional methods remain a cornerstone for the synthesis of chromene-3-carboxamides. These routes are typically linear, involving the sequential formation of the chromone (B188151) ring system followed by modification at the 3-position.

The final and crucial step in the synthesis of N-Methyl-4-oxo-4H-chromene-3-carboxamide is the formation of the amide bond. This is typically accomplished by converting the carboxylic acid group of 4-oxo-4H-chromene-3-carboxylic acid into a more reactive species that can readily undergo nucleophilic attack by methylamine.

A common and direct method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) in a dry solvent like dichloromethane (B109758) (DCM). This reaction forms the highly reactive 4-oxo-4H-chromene-3-carbonyl chloride intermediate in situ. The subsequent addition of an amine, in this case, methylamine, along with a base such as triethylamine (B128534) (Et₃N) to scavenge the HCl produced, yields the desired this compound. researchgate.net

Alternative activating agents, often referred to as coupling reagents, are widely used in modern organic synthesis to facilitate amide bond formation under milder conditions and to minimize side reactions. acs.org Reagents such as carbonyldiimidazole (CDI) and phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for this transformation. nih.gov For instance, the chromone carboxylic acid can be activated with PyBOP, which then reacts with the amine to form the amide bond. nih.gov More recently, cost-efficient and sustainable methods have been developed, such as using trichlorotriazine (B8581814) (TCT) with a formamide (B127407) catalyst, which activates the carboxylic acid by forming the acid chloride. wikipedia.orgrsc.org

Table 1: Comparison of Selected Carboxylic Acid Activating Agents for Amidation This table is generated based on data from the text.

| Activating Agent/System | Reactive Intermediate | Key Features | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Classical, effective, and widely used method. | researchgate.net |

| PyBOP | Acylphosphonium salt / Activated Ester | Peptide coupling reagent, mild conditions, high yields. | nih.gov |

| Carbonyldiimidazole (CDI) | Acylimidazolide | Mild activating agent used for sensitive substrates. | nih.gov |

| Trichlorotriazine (TCT) / Formamide | Acyl Chloride | Cost-efficient, high atom economy, and scalable. | wikipedia.orgrsc.org |

The construction of the 4-oxo-4H-chromene (chromone) ring system is a critical precursor step. One of the most prevalent methods for introducing the required carbon at the 3-position is the Vilsmeier-Haack reaction. This reaction typically involves treating a 2-hydroxyacetophenone (B1195853) derivative with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). nih.gov This process introduces a formyl group at the 3-position, yielding a 3-formylchromone. For instance, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde can be synthesized from 5-methyl-2-hydroxyacetophenone. nih.gov The resulting 3-formylchromone is then oxidized to the corresponding 4-oxo-4H-chromene-3-carboxylic acid using an oxidizing agent like sodium chlorite (B76162). researchgate.net

Another classical route to the chromone core is the Baker-Venkataraman rearrangement. ijmrset.comnih.gov This pathway begins with the acylation of a 2-hydroxyacetophenone to form an aryl ester. Treatment of this ester with a base induces a rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration of the diketone affords the 2-substituted chromone ring. ijmrset.comnih.gov

Table 2: Key Condensation Strategies for Chromone Core Synthesis This table is generated based on data from the text.

| Reaction Name | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | 2-Hydroxyacetophenone | POCl₃, DMF | 3-Formylchromone | nih.gov |

| Baker-Venkataraman Rearrangement | Aryl ester of 2-hydroxyacetophenone | Base (e.g., Pyridine, DBU), then Acid | 1,3-Diketone, then Chromone | ijmrset.comnih.gov |

Multi-component Reaction Approaches to Chromene-3-carboxamides

Multi-component reactions (MCRs) offer a powerful and efficient alternative for synthesizing complex molecular scaffolds like chromene-3-carboxamides in a single step, enhancing atom and step economy. ijmrset.comresearchgate.net These reactions involve combining three or more starting materials in one pot to form a product that incorporates portions of all reactants.

For the synthesis of chromene-3-carboxamide derivatives, a common MCR strategy involves the one-pot reaction of salicylaldehydes, an active methylene (B1212753) compound (such as a substituted acetoacetanilide), and a third component, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govnih.gov The mechanism typically proceeds through an initial Knoevenagel condensation between the salicylaldehyde (B1680747) and the active methylene compound, followed by a Michael addition and subsequent cyclization to construct the chromene ring system. nih.govnih.gov While these methods often yield 4H-chromene derivatives, they highlight the feasibility of MCRs in rapidly assembling the core structure. For example, various substituted 4H-chromene-3-carboxamide derivatives have been successfully synthesized using DABCO as a catalyst. nih.gov

Table 3: Examples of Multi-component Reactions for Chromene Synthesis This table is generated based on data from the text.

| Number of Components | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Salicylaldehydes, Substituted Acetoacetanilides, Indoles | DABCO, Methanol, Room Temp. | 4-(1H-indol-3-yl)-4H-chromene-3-carboxamides | nih.gov |

| Three | Aromatic Aldehydes, Malononitrile, Resorcinol/Naphthols | Rochelle Salt, Ethanol/Water, Reflux | 2-Amino-4H-chromene-3-carbonitriles | nih.gov |

| Three | Alkyl Isocyanides, Dialkyl Acetylenedicarboxylates, N-Aryl-3-hydroxynaphthalene-2-carboxamide | Catalyst-free | Substituted 4H-chromenes | researchgate.net |

Enzymatic Catalysis in Chromene-3-carboxamide Synthesis

The use of enzymes in organic synthesis provides a green and highly selective alternative to conventional chemical methods. Biocatalysis can be applied to the synthesis of chromene-3-carboxamides, particularly in the amidation step.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze the formation of amide bonds. nih.govnih.gov This enzymatic amidation can be applied to the reaction between 4-oxo-4H-chromene-3-carboxylic acid and methylamine. Such reactions are often performed under mild conditions in organic solvents and can exhibit high regioselectivity, avoiding the need for protecting groups. nih.gov The synthesis of primary amides from carboxylic acids using lipase catalysis with an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046) has been demonstrated to proceed in good yields without prior activation of the acid. rsc.org

Furthermore, innovative strategies combine enzymatic catalysis with other modern synthetic methods. For instance, a dual catalytic system using both a photocatalyst (Methylene Blue) and an enzyme (Candida antarctica Lipase B) has been reported for the synthesis of C3-functionalized chromones from o-hydroxyaryl enaminones and N-arylglycinates. nih.gov This demonstrates the potential for chemoenzymatic cascades in constructing complex chromone derivatives. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, has also been successfully applied to chromane (B1220400) derivatives, showcasing the high stereoselectivity achievable with biocatalysts in this chemical space. nih.govnih.gov

Structural Elucidation and Conformational Analysis of N Methyl 4 Oxo 4h Chromene 3 Carboxamide and Analogs

Crystallographic Investigations and Molecular Geometry

Crystallographic studies, particularly X-ray diffraction, have been instrumental in defining the three-dimensional architecture of N-substituted 4-oxo-4H-chromene-3-carboxamide analogs. These investigations reveal a largely planar and rigid molecular conformation, a feature influenced by both the inherent structure of the chromone (B188151) ring and the nature of the substituents.

The orientation of the exocyclic substituent on the amide nitrogen can vary. For instance, in N-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide, the dihedral angle between the mean plane of the chromone ring and the phenyl ring has been reported. iucr.org This angle can differ even within polymorphs of the same compound, indicating that crystal packing forces can influence the final conformation. iucr.org

| Polymorph | Molecule | Dihedral Angle (Chromone-Phenyl) (°) |

|---|---|---|

| A | 1 | - |

| A | 2 | - |

| B | 1 | - |

| B | 2 | - |

Intramolecular Hydrogen Bonding Networks and Their Structural Implications

A predominant structural feature in N-substituted 4-oxo-4H-chromene-3-carboxamides is the presence of intramolecular hydrogen bonds. iucr.orgnih.gov A consistently observed interaction is the hydrogen bond between the amide nitrogen (N-H) as a donor and the carbonyl oxygen of the pyrone ring (O=C4) as an acceptor. iucr.org This interaction forms a pseudo-six-membered ring, often described as an S(6) ring motif, which significantly contributes to the planarity and rigidity of the molecule by constraining the carboxamide moiety. iucr.orgacs.org

In certain analogs, such as N-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide, additional intramolecular hydrogen bonds can form. iucr.orgnih.gov For example, the amide nitrogen can also act as a donor to the oxygen atom of a methoxy (B1213986) group on the phenyl ring. iucr.orgnih.gov Furthermore, weak C-H···O interactions can also contribute to the stability of the molecular conformation, with the amide carbonyl oxygen acting as an acceptor. iucr.orgnih.gov These intricate networks of intramolecular hydrogen bonds have a profound effect on the molecular conformation, essentially locking the molecule into a relatively planar arrangement. iucr.orgnih.gov

| Donor-H···Acceptor | Compound Type | Ring Motif |

|---|---|---|

| N-H···O=C (pyrone) | N-phenyl derivatives | S(6) |

| N-H···O (methoxy) | N-(2-methoxyphenyl) derivative | S(5) |

| C-H···O=C (amide) | N-phenyl derivatives | S(6) |

Supramolecular Architectures and Intermolecular Interactions

Beyond the individual molecular structure, N-substituted 4-oxo-4H-chromene-3-carboxamides assemble into complex supramolecular architectures in the solid state, guided by a variety of non-covalent interactions.

In the crystalline state, intermolecular hydrogen bonds play a crucial role in the packing of the molecules. In the polymorphs of N-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide, weak C-H···O interactions are key to the formation of higher-order structures. iucr.orgnih.gov In one polymorph, these interactions link molecules into dimers, while in another, they form tetramers. iucr.orgnih.gov These units are then further connected through additional C-H···O bonds, creating extended chains and ultimately a three-dimensional network. iucr.orgnih.gov The specificity of these hydrogen bonding patterns is a determining factor in the adoption of different polymorphic forms.

Structure Activity Relationship Sar Studies for N Methyl 4 Oxo 4h Chromene 3 Carboxamide Analogs

Correlation of Amide Substituent Structure with Biological Potency and Selectivity

The substituent attached to the amide nitrogen of the 4-oxo-4H-chromene-3-carboxamide scaffold plays a pivotal role in determining the biological activity of these compounds. Research has shown that even minor alterations to this group can lead to significant changes in potency and selectivity, particularly as inhibitors of enzymes like monoamine oxidase (MAO).

The presence of a secondary carboxamide at the 3-position of the chromone (B188151) is considered a critical feature for MAO-B inhibitory activity. nih.govnih.gov When the N-methyl group of N-Methyl-4-oxo-4H-chromene-3-carboxamide is replaced with a larger N-phenyl group, the resulting N-phenyl-4-oxo-4H-3-chromone carboxamide derivatives have been shown to be potent and selective MAO-B inhibitors. nih.gov In contrast, converting the secondary amide to a tertiary amide, for instance in N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide, can lead to a significant loss of activity. semanticscholar.org This is attributed to the conformational changes induced by the tertiary amide, which can disrupt the optimal orientation for binding to the target enzyme. nih.govnih.gov

The nature of the substituent on the N-phenyl ring of N-phenyl-4-oxo-4H-chromene-3-carboxamide analogs further modulates the biological activity. For example, the introduction of a para-chloro or para-methyl substituent on the phenyl ring has been found to enhance the inhibitory potency against MAO-B, whereas a para-hydroxyl group has the opposite effect. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the amide substituent.

| Amide Substituent | General Observation on Biological Potency |

|---|---|

| N-Methyl | Considered a fundamental substituent for activity. |

| N-Phenyl | Often associated with potent and selective biological activity, particularly MAO-B inhibition. nih.gov |

| N,N-Dimethyl | Generally leads to a decrease or loss of activity compared to secondary amides. semanticscholar.org |

| N-(substituted Phenyl) | Activity is highly dependent on the nature and position of the substituent on the phenyl ring. nih.gov |

Impact of Chromone Ring Substitutions on Pharmacological Profiles

Studies on related chromone-3-carboxamide derivatives have demonstrated that substitutions at various positions of the chromone ring can fine-tune their biological activity. For instance, in a series of 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamides, the presence of methyl groups at positions 7 and 8 of the chromone ring was found to be beneficial for inhibitory activity against certain human carbonic anhydrase (hCA) isoforms. nih.gov Conversely, the introduction of a chloro group at the 6-position of the chromone ring in some series has been shown to be detrimental to activity. nih.gov

The following table summarizes the general impact of substitutions on the chromone ring based on studies of related chromone carboxamide analogs.

| Position of Substitution on Chromone Ring | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| 6 | Chloro | Can be detrimental to activity in some series. nih.gov |

| 6 | Methyl | Activity can be enhanced or diminished depending on the specific analog and target. semanticscholar.org |

| 7 | Methyl | Often beneficial for inhibitory activity in certain classes of chromone derivatives. nih.gov |

| 8 | Methyl | Can be beneficial for inhibitory activity, sometimes in conjunction with a 7-methyl group. nih.gov |

| Unsubstituted | Serves as a baseline for comparing the effects of various substituents. nih.gov |

Stereochemical and Conformational Determinants of Activity

A key conformational feature of many biologically active 4-oxo-4H-chromene-3-carboxamides is the planarity of the molecule. nih.gov This planarity is often stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen at the 4-position of the chromone ring, which forms a stable six-membered ring structure (S(6) ring). nih.govnih.gov This hydrogen bond constrains the carboxamide moiety, making it nearly coplanar with the chromone ring system. nih.gov

| Stereochemical/Conformational Feature | Importance in Biological Activity |

|---|---|

| Molecular Planarity | Considered crucial for effective binding to some biological targets. nih.gov |

| Intramolecular Hydrogen Bonding | Stabilizes the planar conformation and is a key feature of many active analogs. nih.gov |

| Anti Conformation of Amide Linkage | The preferred conformation for many biologically active chromone-3-carboxamides. nih.govnih.gov |

| Tertiary Amide Conformation | Leads to significant conformational changes and often a loss of activity. nih.gov |

Electronic Properties and Their Role in Ligand-Target Interactions

The electronic properties of this compound analogs, which are governed by the distribution of electrons within the molecule, are fundamental to their interactions with biological targets. These properties, including electron density, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), dictate the types of non-covalent interactions the molecule can form, such as hydrogen bonds and pi-pi stacking, which are essential for ligand binding.

Quantitative structure-activity relationship (QSAR) and Density Functional Theory (DFT) studies have been employed to understand the correlation between electronic structure and biological activity in chromone derivatives. These studies have shown that the electronic environment provided by substituents on both the chromone and amide portions of the molecule is a primary condition for their pharmacological activities. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density on the aromatic rings and the amide linkage, thereby influencing the strength of interactions with amino acid residues in the target's active site.

Computational analyses have revealed that a lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and, in some cases, enhanced biological activity. The distribution of the molecular electrostatic potential (MEP) on the surface of the molecule can identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are likely to be involved in electrostatic interactions with the biological target.

| Electronic Property | Role in Ligand-Target Interaction |

|---|---|

| HOMO-LUMO Energy Gap | A smaller gap can indicate higher reactivity and potential for charge transfer with the target. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions for electrostatic interactions and hydrogen bonding. |

| Electron Density Distribution | Influences the strength of pi-pi stacking and other non-covalent interactions. nih.gov |

| Dipole Moment | Affects the overall polarity of the molecule and its interaction with polar environments in the binding site. |

Molecular Mechanisms of Action and Target Engagement

Elucidation of Specific Molecular Targets and Binding Sites

The primary molecular target identified for N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide is human monoamine oxidase B (h-MAO-B) . nih.govnih.gov MAO-B is a crucial enzyme located in the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576). The inhibition of h-MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

The structural characteristics of N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide are critical for its interaction with the h-MAO-B active site. The molecule possesses a largely planar conformation, which is a key determinant for its binding. nih.govnih.gov This planarity is maintained by an intramolecular hydrogen-bonding network. nih.govnih.gov Specifically, a hydrogen bond forms between the amide nitrogen (N-H) and the oxygen atom of the carbonyl group on the pyrone ring, creating an S(6) ring motif. nih.govnih.gov Additionally, a weaker intramolecular interaction occurs between a hydrogen atom on the exocyclic phenyl ring and the carbonyl group of the amide. nih.gov

The binding of this class of inhibitors to h-MAO-B is thought to occur within the enzyme's substrate cavity. The chromone (B188151) core and the N-phenyl-carboxamide moiety are positioned to interact with key amino acid residues in this cavity. While detailed binding site coordinates for this specific compound are not extensively documented in the available literature, studies on analogous compounds suggest that the aromatic rings likely engage in π-π stacking interactions with tyrosine residues within the active site, a common feature for MAO-B inhibitors. semanticscholar.org

Detailed Inhibitory Mechanisms at the Enzymatic Level

N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide functions as a selective inhibitor of h-MAO-B . nih.gov The inhibitory activity and selectivity of chromone-3-(phenyl)carboxamide derivatives are highly dependent on the nature and position of substituents on the exocyclic phenyl ring. nih.gov

The presence of a methyl group at the para-position (position 4) of the phenyl ring, as in N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide, has been found to be favorable for its inhibitory potency against h-MAO-B when compared to the unsubstituted parent compound. nih.gov This suggests that the electronic and steric properties of the substituent play a significant role in the enzyme-inhibitor interaction. The electronic environment created by the substituent on the phenyl ring is considered a primary determinant of the pharmacological activity of these molecules. nih.gov

The inhibitory mechanism is based on the molecule's ability to occupy the active site of the h-MAO-B enzyme, thereby preventing the natural substrate (e.g., dopamine) from binding and being metabolized. The planar structure of the chromone-carboxamide core allows it to fit within the confines of the active site.

| Structural Feature | Description | Significance for Inhibition |

| Molecular Target | Human Monoamine Oxidase B (h-MAO-B) | A key enzyme in neurotransmitter metabolism. |

| Molecular Conformation | Essentially planar with an anti conformation at the C-N amide bond. nih.govnih.govnih.gov | Facilitates entry and binding within the enzyme's active site. |

| Intramolecular H-Bonding | N-H···O bond between the amide and the pyrone carbonyl group. nih.govnih.gov | Contributes to the planarity of the molecule. |

| Substituent Effect | A methyl group at the para-position of the phenyl ring. nih.gov | Enhances the inhibitory potency against h-MAO-B. |

Modulation of Cellular Pathways and Signaling Cascades

Currently, there is a lack of specific research findings detailing the direct modulation of cellular pathways and signaling cascades by N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide. The primary focus of existing research has been on its direct enzymatic inhibition of h-MAO-B.

It can be inferred that by inhibiting h-MAO-B, this compound would indirectly affect cellular pathways that are regulated by the concentration of monoamine neurotransmitters. For instance, by preventing the degradation of dopamine in the brain, it would lead to an increase in dopaminergic signaling. However, direct experimental evidence and detailed studies on the downstream effects on specific signaling cascades for this particular compound are not available in the reviewed scientific literature.

Computational Chemistry and in Silico Approaches in N Methyl 4 Oxo 4h Chromene 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of chromone (B188151) derivatives, including analogs of N-Methyl-4-oxo-4H-chromene-3-carboxamide, molecular docking has been instrumental in elucidating potential mechanisms of action and identifying key binding interactions.

Researchers have frequently employed molecular docking to investigate the interactions of chromone-based compounds with various protein targets, such as enzymes and receptors implicated in diseases like cancer and Alzheimer's disease. For instance, studies on chromone-2-carboxamide derivatives have utilized molecular docking to assess their binding affinity to the PqsR receptor in Pseudomonas aeruginosa, a key protein in quorum sensing. nih.gov These simulations revealed that the chromone core often engages in hydrophobic interactions, while the carboxamide moiety can form crucial hydrogen bonds with amino acid residues in the active site. nih.govnih.gov

In a study focused on chromone-based monoamine oxidase B (MAO-B) inhibitors, molecular docking simulations showed that the chromone-carbonyl oxygen of a hybrid molecule established hydrogen bonds with TYR 326 and GLN 206 residues in the enzyme's active site. tandfonline.com Furthermore, the chromone ring itself was found to form π-π interactions with TYR 326, highlighting the importance of this scaffold in ligand binding. tandfonline.com Similarly, docking studies of 6-substituted 3-formyl chromone derivatives against various protein targets, including insulin-degrading enzyme (IDE), have demonstrated strong binding affinities, with the chromone scaffold playing a key role in the interaction. nih.gov

These findings suggest that this compound would likely exhibit similar binding modes, with the 4-oxo group and the amide moiety being critical for hydrogen bonding, and the chromene ring contributing to hydrophobic and π-stacking interactions.

Table 1: Examples of Molecular Docking Studies on Chromone Derivatives

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

| Chromone-2-Carboxamides | PqsR (P. aeruginosa) | Hydrophobic interactions with the chromone core, hydrogen bonding via the carboxamide group. | nih.gov |

| Chromone-Pyridinone Hybrids | MAO-B | Hydrogen bonds with TYR 326 and GLN 206 via the chromone-carbonyl oxygen; π-π stacking with TYR 326. | tandfonline.com |

| 6-Substituted 3-Formyl Chromones | IDE | Strong binding affinity, with the chromone scaffold being central to the interaction. | nih.gov |

| Chromone-based Peptidomimetics | SARS-CoV-2 Protease | High binding affinity, indicating potential inhibitory properties. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. For chromone derivatives, 3D-QSAR studies have been particularly valuable in identifying the key structural features that govern their therapeutic effects.

One study on synthetic chromone derivatives as antioxidants employed Molecular Field Analysis (MFA) to develop a 3D-QSAR model. mdpi.comresearchgate.net The model, which showed high predictive ability (r²pred = 0.924), indicated that electronegative groups on a benzoyl ring at position 3 and electropositive groups on a phenyl ring at position 2 were important for antioxidant activity. mdpi.comresearchgate.net The steric descriptors from the model also suggested that bulky substituents near position 5 and the chromone carbonyl were unfavorable for activity. mdpi.com

In another investigation focused on chromone derivatives as potential therapeutics for Alzheimer's disease, a Gaussian field-based 3D-QSAR pharmacophore model was developed with statistically significant R² and Q² values of 0.92 and 0.9209, respectively. nih.gov This model was then used for virtual screening to identify novel acetylcholinesterase (AChE) inhibitors. nih.gov

For anti-breast cancer agents, QSAR studies on benzopyran-chalcones (related to the chromone scaffold) were performed to elucidate the crucial structural requirements for their activity against hormone-dependent breast cancer. nih.gov These studies help in optimizing the lead compounds to enhance their efficacy.

These examples underscore the utility of QSAR in guiding the design of new this compound analogs with potentially improved biological activities by identifying favorable and unfavorable structural modifications.

Pharmacophore Model Development and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

For chromone derivatives, pharmacophore-based virtual screening has been successfully applied to discover new potential therapeutic agents. A study aimed at finding new AChE inhibitors for Alzheimer's disease developed a pharmacophore model with two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions (AAHHRR_4). nih.gov This model was then used to screen the ChEMBL and MCULE databases, leading to the identification of two promising hit molecules with high docking scores and favorable binding free energies. nih.gov

Another study focused on mapping the pharmacophore of chromone-3-phenylcarboxamides as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B). acs.org By synthesizing and evaluating new derivatives, the researchers were able to identify the key chemical features of the pharmacophore, which is crucial for lead optimization and the development of compounds with improved ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.org

These approaches demonstrate that a well-defined pharmacophore model for this compound could be a valuable asset in the discovery of novel lead compounds for various therapeutic targets.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide detailed insights into the conformational dynamics of a ligand-protein complex and the stability of their binding over time. This computational method has been widely used to validate the results of molecular docking and to understand the dynamic behavior of chromone derivatives within the binding site of their target proteins.

In a study of chromone derivatives as potential inhibitors of the COVID-19 virus, MD simulations were performed to assess the stability of the ligand-protein complex. The simulations revealed that the binding of the chromone derivative induced fluctuations in the substrate, indicating a dynamic interaction. biointerfaceresearch.com Another study on chromone-embedded peptidomimetics as SARS-CoV-2 protease inhibitors used a 10 ns MD simulation to confirm the stability of the protein-ligand complex, observing minimal fluctuations in the protein's backbone. nih.gov

MD simulations have also been employed to study the stability of chromone derivatives as COX-2 inhibitors. nih.gov The root mean square displacement (RMSD) and root mean square fluctuation (RMSF) plots from these simulations confirmed the stability of the chromone-COX-2 complexes. nih.gov Similarly, MD simulations of 6-substituted 3-formyl chromone derivatives complexed with their protein targets showed RMSD values between 0.2 and 0.5 nm, indicating the stability of the protein-ligand complex at the active site. nih.gov

These studies highlight the importance of MD simulations in confirming the binding stability and providing a dynamic picture of the interactions between chromone derivatives and their biological targets, which would be essential in evaluating the potential of this compound as a therapeutic agent.

Table 2: Application of Molecular Dynamics Simulations in Chromone Derivative Research

| Chromone Derivative Type | Protein Target | Key Findings from MD Simulations | Reference |

| Chromone-based compounds | COVID-19 related proteins | Ligand binding induced fluctuations in the substrate, indicating a dynamic interaction. | biointerfaceresearch.com |

| Chromone-embedded peptidomimetics | SARS-CoV-2 Protease | Confirmed stability of the protein-ligand complex with minimal backbone fluctuations. | nih.gov |

| Chromone derivatives | COX-2 | RMSD and RMSF plots confirmed the stability of the chromone-COX-2 complexes. | nih.gov |

| 6-substituted 3-formyl chromones | Various protein targets | RMSD values between 0.2 and 0.5 nm indicated stable protein-ligand complexes. | nih.gov |

High-Throughput Computational Screening for Novel Lead Identification

High-throughput computational screening, often referred to as virtual screening, is a cost-effective and time-efficient method for identifying potential drug candidates from large libraries of chemical compounds. This approach typically involves a combination of pharmacophore modeling, molecular docking, and other in silico techniques to filter and prioritize compounds for further experimental testing.

The application of virtual screening in the discovery of chromone-based inhibitors has been demonstrated in several studies. For example, a virtual screening approach using the automated program ICM led to the discovery of several chromene-3-carboxamide derivatives as potent inhibitors of the tumor marker AKR1B10.

The development of a robust pharmacophore model for this compound, as discussed earlier, would be the first step in a high-throughput virtual screening campaign. This model could then be used to screen vast chemical databases, such as ZINC, ChEMBL, or commercial libraries, to identify compounds with similar pharmacophoric features. The hits from this initial screening would then be subjected to further filtering using molecular docking to predict their binding affinity and orientation within the target's active site. Subsequent steps could involve more rigorous computational analyses, such as MD simulations and ADME-T predictions, to select the most promising candidates for synthesis and biological evaluation.

This hierarchical virtual screening workflow provides a powerful strategy for the rapid identification of novel lead compounds based on the this compound scaffold.

Future Research Directions and Translational Perspectives for N Methyl 4 Oxo 4h Chromene 3 Carboxamide

Discovery of Novel Biological Activities and Untapped Therapeutic Applications

The 4-oxo-4H-chromene-3-carboxamide core is a versatile pharmacophore associated with a broad spectrum of biological activities. While direct studies on the N-methyl derivative are specific, the broader class of chromone-3-carboxamides has been investigated for numerous therapeutic applications, suggesting potential untapped activities for the title compound.

Derivatives of the chromone (B188151) scaffold have demonstrated inhibitory action against a variety of enzymes and biological targets. For instance, certain chromene-3-carboxamide derivatives have been identified as potent inhibitors of human aldo-keto reductase (AKR1B10), a protein linked to several types of cancer. nih.gov Other analogues have shown potential as μ-calpain inhibitors and antioxidants, which could be therapeutic in diseases related to cell death, including neurodegenerative disorders. nih.gov The anti-inflammatory potential of this class of compounds is also significant, with some derivatives targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Furthermore, research has revealed antibacterial, antifungal, and anti-trypanosomal properties in various chromone derivatives. semanticscholar.org In the context of neurodegenerative diseases such as Alzheimer's, related compounds are being explored for their ability to inhibit cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). nih.govnih.gov

Table 1: Investigated Biological Activities of the 4-oxo-4H-chromene-3-carboxamide Scaffold

| Therapeutic Area | Biological Target/Activity | Reference |

|---|---|---|

| Oncology | AKR1B10 Inhibition, Cytotoxicity | semanticscholar.orgnih.gov |

| Neurodegeneration | μ-Calpain Inhibition, Cholinesterase Inhibition, MAO-B Inhibition | nih.govnih.govnih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibition | nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Anti-trypanosomal | semanticscholar.org |

| Respiratory | Bronchodilatory, Antihistaminic | nih.gov |

| General | Antioxidant | nih.govrsc.org |

Future research should focus on systematic screening of N-Methyl-4-oxo-4H-chromene-3-carboxamide against a diverse range of biological targets to uncover novel therapeutic applications beyond the currently established activities of the broader chromone class.

Rational Design Strategies for Lead Optimization and Potency Enhancement

Rational drug design and lead optimization are crucial for transforming a promising scaffold into a potent therapeutic candidate. Strategies for optimizing natural product leads, which often involve enhancing efficacy and improving pharmacological profiles, are highly applicable to the this compound structure. nih.govnih.gov

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of the lead compound to understand how different chemical groups affect biological activity. For the chromone-3-carboxamide core, modifications could include substituting various groups on the benzene (B151609) ring of the chromone nucleus or altering the N-methyl group of the carboxamide side chain. For example, studies on related coumarin-3-carboxamides found that substitutions on an N-phenyl ring significantly influenced anticancer activity. mdpi.com

Computer-Aided Drug Design (CADD): Computational techniques such as molecular docking can predict how a molecule binds to a specific protein target. This allows for the rational design of derivatives with improved binding affinity and potency. Docking studies have been used to elucidate the interactions of chromone derivatives with enzymes like cholinesterases and β-secretase (BACE-1), guiding the design of more effective inhibitors. nih.gov

Isosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, and pharmacokinetic properties. nih.gov

Conformational Analysis: Understanding the three-dimensional structure of the molecule is vital. Research has shown that N-phenyl-4-oxo-4H-chromene-3-carboxamides are constrained by an intramolecular hydrogen bond, making the carboxamide moiety nearly coplanar with the chromone ring. nih.gov This structural insight is critical for designing analogues that fit optimally into a target's binding site.

By employing these strategies, researchers can rationally modify the this compound structure to enhance its potency and selectivity for specific biological targets.

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. The primary synthesis of chromone-3-carboxamides typically follows a multi-step pathway. semanticscholar.orgresearchgate.net

The established synthetic route proceeds as follows:

Vilsmeier-Haack Formylation: A substituted 2-hydroxyacetophenone (B1195853) is treated with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to produce a chromone-3-carbaldehyde. semanticscholar.orgresearchgate.net

Oxidation: The resulting aldehyde is oxidized to the corresponding chromone-3-carboxylic acid. A common method for this step is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a scavenger like sulfamic acid. semanticscholar.orgresearchgate.net

Amidation: The carboxylic acid is activated, often by converting it to an acid chloride in situ using thionyl chloride (SOCl₂). This reactive intermediate is then treated with the desired amine—in this case, methylamine—to yield the final this compound. semanticscholar.orgresearchgate.net

Future research in this area should focus on more advanced and sustainable approaches:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, can significantly improve efficiency by reducing reaction time, solvent waste, and purification efforts. rsc.org

Green Chemistry: The use of environmentally benign catalysts and solvents is a key goal. For related chromene structures, ultrasound-assisted synthesis has been explored as a green alternative to conventional heating, often resulting in shorter reaction times and higher yields. researchgate.net

Catalytic Methods: Developing novel catalytic systems can provide more direct and efficient routes to the target compound, avoiding the need for stoichiometric reagents.

These advanced methodologies can make the synthesis of this compound and its derivatives more scalable and sustainable for further research and potential commercialization.

Preclinical Pharmacological Evaluation in Relevant Animal Disease Models

Before a compound can be considered for human trials, its efficacy and safety must be evaluated in preclinical models. This involves a combination of in vitro and in vivo studies. For the 4-oxo-4H-chromene-3-carboxamide class, various preclinical evaluations have been reported, providing a blueprint for assessing the N-methyl derivative.

In Vitro Assays: These are initial tests performed outside of a living organism. For chromone derivatives, these have included enzyme inhibition assays (e.g., for cholinesterase, calpain, COX), cell viability and cytotoxicity assays against cancer cell lines (e.g., MCF-7), and tests for antimicrobial or antioxidant activity. semanticscholar.orgnih.govnih.gov

Ex Vivo Models: These studies use tissues isolated from an organism. For example, the antihistaminic properties of some chromone derivatives were tested on isolated guinea pig ileum tissue to measure their ability to inhibit histamine-induced contractions. nih.gov

In Vivo Animal Models: These studies are conducted in living animals to assess a compound's effect in a whole biological system. Chromone derivatives have been tested in guinea pigs to evaluate their in vivo bronchodilatory activity against histamine-induced convulsions. nih.gov Toxicity studies are also a critical component, with some derivatives showing no toxicity in guinea pigs up to a dose of 300 mg/kg. nih.gov

Future preclinical evaluation of this compound should involve a tiered approach, starting with a broad panel of in vitro assays based on its expected biological activities, followed by targeted in vivo studies in relevant animal models of disease (e.g., inflammation, neurodegeneration, or cancer).

Table 2: Examples of Preclinical Models for Chromone Derivatives

| Model Type | Specific Model | Activity Evaluated | Reference |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assays | Cholinesterase, BACE-1, COX-2, LOX-15 inhibition | nih.gov |

| In Vitro | Cell Culture | Cytotoxicity against MCF-7 and Hek293-T cells | nih.gov |

| Ex Vivo | Isolated Guinea Pig Ileum | Antihistaminic activity | nih.gov |

| In Vivo | Guinea Pig | Bronchodilatory activity (histamine-induced convulsions) | nih.gov |

| In Vivo | Guinea Pig | Acute toxicity | nih.gov |

Exploration of Multi-Target-Directed Ligand Approaches for Complex Diseases

Complex diseases like Alzheimer's, cancer, and inflammatory disorders are multifactorial, meaning they involve multiple pathological pathways. The traditional "one-target, one-drug" approach is often insufficient for these conditions. A more recent paradigm is the design of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.gov

The 4-oxo-4H-chromene scaffold is an excellent candidate for MTDL design due to its inherent ability to interact with various targets. nih.govacs.org A prominent example is the development of hybrid molecules combining the chromone structure with tacrine (B349632), an established Alzheimer's drug. acs.orgnih.gov In these hybrids, the tacrine portion inhibits cholinesterases, while the 4-oxo-4H-chromene moiety provides antioxidant effects and inhibits other key enzymes like BACE-1. acs.orgnih.gov

Future research on this compound should actively explore its potential as a core component in MTDL design. By strategically combining it with other pharmacophores, it may be possible to create novel therapeutics that address the complexity of diseases like Alzheimer's by simultaneously targeting cholinergic dysfunction, amyloid-beta production, and oxidative stress. nih.govacs.org This approach holds the promise of developing more effective and holistic treatments for challenging multifactorial diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.